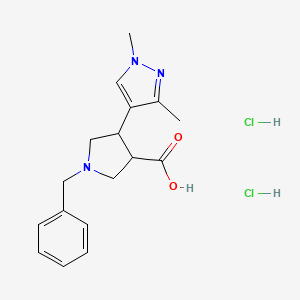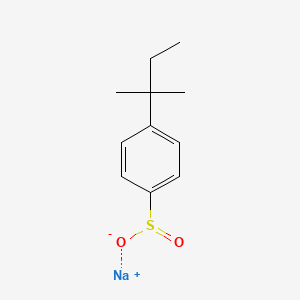
5-Methyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of a sulfonyl chloride group attached to the triazole ring, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol+Chlorosulfonic acid→5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as bases or acids may be used to facilitate the reaction.
Major Products
The major products formed from these reactions are typically sulfonamide derivatives, which have various applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions. The specific pathways involved depend on the nature of the derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol: The precursor compound used in the synthesis of the sulfonyl chloride derivative.
1,2,4-Triazole: The parent compound, which forms the core structure of the molecule.
Sulfonyl Chlorides: A class of compounds with similar reactivity and applications.
Uniqueness
5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of both the triazole ring and the sulfonyl chloride group, which impart distinct chemical properties and reactivity
Properties
Molecular Formula |
C6H10ClN3O2S |
|---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
5-methyl-4-propan-2-yl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C6H10ClN3O2S/c1-4(2)10-5(3)8-9-6(10)13(7,11)12/h4H,1-3H3 |
InChI Key |
IQTDSFKDBWDEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



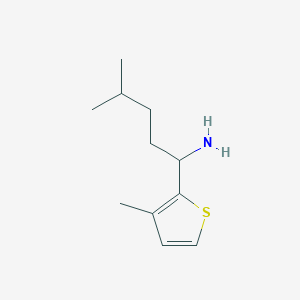
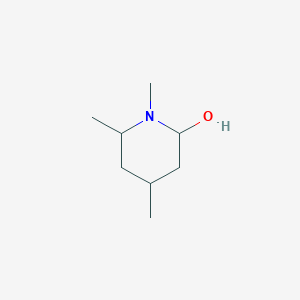
![3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid](/img/structure/B15260838.png)
![4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}morpholine](/img/structure/B15260842.png)

![2-[4-(Bromodifluoromethyl)phenyl]thiophene](/img/structure/B15260854.png)
![Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15260861.png)


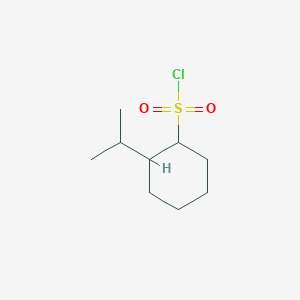
![tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate](/img/structure/B15260927.png)
